2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione
Overview
Description
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione is a heterocyclic compound with the molecular formula C17H23N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione typically involves the reaction of a piperazine derivative with a thienyl-substituted cyclohexane-1,3-dione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thienyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl or piperazine groups.
Reduction: Reduced forms of the cyclohexane-1,3-dione ring.
Substitution: Substituted derivatives with new functional groups replacing the original piperazine or thienyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
The compound 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione (CAS Number: 432519-44-3) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of piperazine derivatives characterized by a thienyl cyclohexane dione structure. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen functionalities that contribute to its biological properties.
Property | Value |
---|---|
Molecular Weight | 345.45 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
CAS Number | 432519-44-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related study on tryptamine-piperazine derivatives demonstrated significant growth inhibition in pancreatic cancer cell lines (AsPC-1 and SW1990), with an IC50 value of approximately 6 μM . These findings suggest that the piperazine moiety may play a crucial role in enhancing the anticancer activity of such compounds.
The proposed mechanism by which piperazine derivatives exert their anticancer effects includes:
- Inhibition of Oncogenic Pathways : Compounds have been shown to decrease phosphorylation levels of key oncogenic proteins such as ERK and AKT, which are critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Increased levels of cleaved PARP indicate that these compounds may promote apoptosis in cancer cells .
Case Studies
- Study on Tryptamine-Piperazine Derivatives : A series of derivatives were synthesized and tested against various pancreatic cancer cell lines. The study concluded that specific substitutions on the piperazine ring significantly affected the inhibitory potency against cancer cells .
- Comparative Analysis : In another study, compounds with similar structures were compared for their efficacy against different cancer types. The results indicated that modifications in the cyclohexane ring could enhance selectivity towards specific cancer cell lines while reducing toxicity towards normal cells .
Properties
IUPAC Name |
3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)-5-thiophen-2-ylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQWLKGLRAYBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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